(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid

HIV Protease Inhibitor Synthesis Intermediate Identity Confirmation Quality Control

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid (CAS 136465-85-5) is a chiral, enantiomerically pure N-Cbz-protected decahydroisoquinoline-3-carboxylic acid derivative with a molecular formula of C18H23NO4 and a molecular weight of 317.38 g/mol. This compound serves as a critical protected intermediate in the stereocontrolled synthesis of clinically significant HIV-1 protease inhibitors, including Saquinavir and Nelfinavir.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 136465-85-5
Cat. No. B019060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
CAS136465-85-5
Synonyms(3S,4aS,8aS)-Octahydro-2,3(1H)-isoquinolinedicarboxylic Acid 2-(Phenylmethyl) Ester; 
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1
InChIKeyOJDLZOUHAPYVTA-XHSDSOJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid: A Stereodefined HIV Protease Inhibitor Intermediate


(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid (CAS 136465-85-5) is a chiral, enantiomerically pure N-Cbz-protected decahydroisoquinoline-3-carboxylic acid derivative with a molecular formula of C18H23NO4 and a molecular weight of 317.38 g/mol . This compound serves as a critical protected intermediate in the stereocontrolled synthesis of clinically significant HIV-1 protease inhibitors, including Saquinavir and Nelfinavir [1]. Its (3S,4aS,8aS) absolute configuration is essential for the biological activity of the final active pharmaceutical ingredient (API), as demonstrated in patents for the industrial-scale production of these antivirals [2].

Why Generic Substitution Fails for (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid


Generic substitution for N-protected decahydroisoquinoline intermediates is scientifically unsound due to the non-interchangeable nature of protecting group orthogonality and absolute stereochemistry. The Cbz (carbobenzyloxy) group on this compound provides a specific deprotection strategy—hydrogenolysis—that is orthogonal to the acid-labile Boc (tert-butoxycarbonyl) group often used elsewhere in the same synthetic sequence . Using a Boc-protected analog like (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid (CAS 115238-59-0) would lead to premature deprotection or side reactions under the acidic conditions required for subsequent amide coupling steps . Furthermore, the (3S,4aS,8aS) stereochemistry is mandatory; a racemic mixture or an enantiomer with a (3R,4aR,8aR) configuration will propagate incorrect chirality, resulting in an epimeric final API with compromised antiviral activity [1].

Quantitative Differentiation Evidence: (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid vs. Closest Analogs


Molecular Weight as an Identity and Purity Marker Against the Unprotected Core Scaffold

The target compound possesses a molecular weight (MW) of 317.38 g/mol due to the Cbz protecting group, which is a 73.1% increase over the unprotected decahydroisoquinoline-3-carboxylic acid scaffold (MW 183.25 g/mol) [1][2]. This large mass differential provides an unambiguous identity check via LC-MS or HRMS, preventing mix-ups with the deprotected or unfunctionalized starting material in a multi-step synthesis workflow.

HIV Protease Inhibitor Synthesis Intermediate Identity Confirmation Quality Control

Physical Form Differentiation: Oil vs. Solid for Handling and Weighing

The target compound is supplied as a clear colorless oil [1], in contrast to the structurally related N-Boc-protected analog, (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid, which is a white to yellow solid . For the N-tert-butylcarboxamide analog (CAS 136465-81-1), the physical form is a crystalline powder with a defined melting point of 113.0 to 117.0 °C . The oil form of the target compound necessitates specific volumetric handling techniques, whereas the solid comparators are amenable to gravimetric dispensing on a standard analytical balance.

Laboratory Handling Weighing Accuracy Physical Property Comparison

Purity Specification Benchmarking Against Boc-Protected and Amide Analogs

A high-purity specification of NLT 98% is available for the target compound from specialized manufacturers . This compares favorably against the standard 95% purity typically offered for the (3S,4aS,8aS)-Boc-protected analog (CAS 115238-59-0) and the 97% specification commonly found for the N-tert-butylcarboxamide derivative (CAS 136465-81-1) . Procuring the higher-specification Cbz-acid minimizes the risk of introducing unknown impurities that could derail the final amide coupling step critical for API potency.

Intermediate Purity Specification Benchmarking Downstream Process Robustness

Protecting Group Orthogonality: Cbz Stability vs. Boc Acid-Lability

The Cbz protecting group is stable to the acidic conditions frequently employed in subsequent amide bond-forming reactions, whereas the Boc group on the direct analog (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is cleaved under identical acidic environments (e.g., TFA or HCl/dioxane) . This orthogonality is explicitly exploited in the patented synthesis of Saquinavir, where the decahydroisoquinoline nitrogen is protected with Cbz during an N-carboxy anhydride (NCA) formation and amidation sequence, steps that would be incompatible with a Boc group [1].

Protecting Group Strategy Synthetic Route Design Saquinavir Intermediate

Validated Application Scenarios for (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid


GMP-Compliant Saquinavir Intermediate Manufacturing

Utilize this compound as the penultimate intermediate in the cGMP synthesis of Saquinavir mesylate API. The Cbz group enables the patented NCA-mediated amidation with tert-butylamine, a step that is incompatible with Boc protection. The high NLT 98% purity specification supports regulatory filing by minimizing unidentified impurities in the final drug substance [1].

Stereochemical Integrity Control in Nelfinavir Production

Employ this enantiomerically pure (3S,4aS,8aS) intermediate to set the critical 3(S) stereocenter of Nelfinavir. Using a racemic or epimeric mixture at this stage would result in a 50% yield loss or require costly chiral chromatographic separation downstream. The clear oil physical form allows for precise volumetric measurement in large-scale reactor charging [2].

Structure-Activity Relationship (SAR) Probe Synthesis

This compound serves as a key starting material for the divergent synthesis of conformationally constrained excitatory amino acid (EAA) receptor antagonists. The Cbz group can be selectively removed by hydrogenolysis without affecting other reducible functionalities, allowing for late-stage diversification of the decahydroisoquinoline nitrogen for SAR studies [3].

Quote Request

Request a Quote for (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.